(1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, quinoline-based molecules, and piperidine-containing compounds. Examples include:
- (3,5-dimethyl-1H-pyrazol-4-yl)methanol
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .
Uniqueness
What sets (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-13-17(23(2)22-14)20(25)24-11-8-16(9-12-24)26-18-7-3-5-15-6-4-10-21-19(15)18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSDCSGLZNDMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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